1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
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Overview
Description
1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide is a complex organic compound characterized by its trifluoroethyl group and sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The trifluoroethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride. The sulfonamide group is then introduced through a reaction with sulfonamide derivatives under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can be performed to reduce the trifluoroethyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.
Reduction Products: Reduced trifluoroethyl derivatives and other reduced forms.
Substitution Products: Various substituted sulfonamides and other derivatives.
Scientific Research Applications
1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease pathways.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's binding affinity to certain enzymes, while the sulfonamide group interacts with amino acid residues in the active site of the target enzyme. This dual functionality allows the compound to modulate enzyme activity and influence biological pathways.
Comparison with Similar Compounds
1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide is unique due to its trifluoroethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide: Lacks the sulfonamide group, resulting in different reactivity and biological activity.
1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonic acid: Contains a sulfonic acid group instead of the sulfonamide, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N4O2S/c1-18-8-11(7-16-18)22(20,21)17-6-10-2-4-19(5-3-10)9-12(13,14)15/h7-8,10,17H,2-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSFQHIKWLAPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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